Potassium 4-nitrobenzoate

Vue d'ensemble

Description

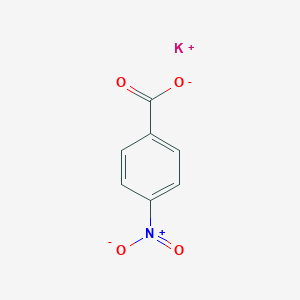

Potassium 4-nitrobenzoate is a chemical compound with the molecular formula C7H4KNO4. It is the potassium salt of 4-nitrobenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as a reagent in organic synthesis and as a ligand in coordination chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium 4-nitrobenzoate can be synthesized through the neutralization of 4-nitrobenzoic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, where 4-nitrobenzoic acid is dissolved in water, and potassium hydroxide is added gradually until the pH reaches neutrality. The resulting solution is then evaporated to obtain the solid this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature, concentration, and residence time .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium 4-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron filings and dilute acid.

Substitution: The nitro group can be substituted by other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Iron filings and dilute hydrochloric acid are commonly used for the reduction of the nitro group.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions for substitution reactions.

Major Products:

Applications De Recherche Scientifique

Organic Synthesis

Potassium 4-nitrobenzoate serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo substitution reactions makes it valuable for creating derivatives used in drug development.

Biochemical Studies

The compound is utilized in biochemical research to investigate enzyme activities and metabolic pathways. Research indicates that nitrobenzoates, including this compound, can act as chemoattractants for certain bacterial strains, enhancing their growth and survival in environments contaminated with aromatic compounds like 4-nitrotoluene .

Case Study: Chemoattractant Properties

- A study demonstrated that Pseudomonas putida strains TW3 and 4NT showed chemotactic responses to nitrobenzoates, indicating their potential role in biodegradation processes. This suggests that this compound could be used to enhance bioremediation strategies for environmental cleanup .

Medicinal Chemistry

In medicinal chemistry, this compound acts as a precursor for synthesizing therapeutic agents. Its derivatives have been explored for their potential anti-inflammatory and antimicrobial properties.

Industrial Applications

This compound finds applications in various industrial processes:

- Dye Production : It is used in the synthesis of dyes and pigments due to its chemical reactivity.

- Chemical Manufacturing : The compound is involved in producing other industrial chemicals, leveraging its reactive functional groups for further transformations.

Data Table: Comparison of Applications

| Application Area | Specific Use | Relevant Findings |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals | Essential for synthesizing bioactive compounds |

| Biochemical Studies | Chemoattractant for bacteria | Enhances growth of Pseudomonas strains in contaminated sites |

| Medicinal Chemistry | Precursor for therapeutic agents | Investigated for anti-inflammatory properties |

| Industrial Manufacturing | Dye and pigment production | Used in the synthesis of various industrial chemicals |

Mécanisme D'action

The mechanism of action of potassium 4-nitrobenzoate is primarily related to its ability to participate in various chemical reactions. The nitro group in the compound is highly reactive and can undergo reduction, substitution, and other transformations. These reactions often involve the transfer of electrons and the formation of new chemical bonds, which are facilitated by the presence of the potassium ion .

Comparaison Avec Des Composés Similaires

Potassium 4-nitrobenzoate can be compared with other similar compounds such as:

Sodium 4-nitrobenzoate: Similar to this compound but with sodium as the counterion.

Rubidium 4-nitrobenzoate: This compound has rubidium as the counterion and exhibits similar chemical properties but with different coordination behavior due to the larger ionic radius of rubidium.

Cesium 4-nitrobenzoate: Cesium 4-nitrobenzoate has cesium as the counterion and shows unique coordination properties due to the large size of the cesium ion.

This compound is unique in its balance of reactivity and stability, making it a versatile reagent in various chemical processes .

Activité Biologique

Potassium 4-nitrobenzoate (K4NB), a potassium salt of 4-nitrobenzoic acid, is a compound that has garnered interest due to its diverse biological activities and potential applications in environmental microbiology and pharmacology. This article explores the biological activity of this compound, focusing on its biochemical pathways, chemotactic properties, and implications for biodegradation and therapeutic uses.

- Chemical Formula : C₇H₄KNO₄

- CAS Number : 15922-01-7

- Molecular Weight : 199.22 g/mol

This compound is characterized by a nitro group attached to a benzoate structure, which influences its reactivity and interaction with biological systems.

Biodegradation Pathways

Research indicates that this compound can be utilized by certain bacterial strains as a carbon source. For example, Cupriavidus sp. has been shown to degrade 4-nitrobenzoate through specific metabolic pathways. The compound is transformed into protocatechuate via the action of enzymes encoded by specific gene clusters identified through genomic studies .

Table 1: Degradation Pathways of this compound

| Bacterial Strain | Pathway | End Product |

|---|---|---|

| Cupriavidus sp. ST-14 | β-ketoadipate pathway | Protocatechuate |

| Pseudomonas putida PRS2000 | β-ketoadipate pathway | Various aromatic acids |

These pathways are crucial as they not only facilitate the degradation of environmental pollutants but also highlight the potential for bioremediation strategies involving this compound.

Chemotactic Responses

Studies have demonstrated that this compound acts as a chemoattractant for certain bacterial strains, particularly within the Pseudomonas genus. For instance, Pseudomonas putida PRS2000 exhibits chemotactic behavior towards nitrobenzoates when grown in environments supplemented with these compounds . This chemotactic response is significant for microbial survival and growth in contaminated environments, as it allows bacteria to locate and utilize available carbon sources effectively.

Table 2: Chemotactic Responses of Bacterial Strains to Nitrobenzoates

| Bacterial Strain | Chemotactic Response to Nitrobenzoates |

|---|---|

| Pseudomonas putida PRS2000 | Positive response to 3- and 4-nitrobenzoates |

| Pseudomonas sp. TW3 | Positive response to benzoate and nitrobenzoates |

Pharmacological Potential

This compound derivatives have been investigated for their pharmacological properties, including antimicrobial , anticancer , and anti-inflammatory activities. Nitrobenzoate-derived compounds have shown potential in inhibiting tumor cell proliferation and angiogenesis, suggesting their utility in cancer therapy . For example, a derivative compound (X8) demonstrated significant antiangiogenic effects in zebrafish models by disrupting vascular development through interference with VEGF signaling pathways .

Case Studies

- Biodegradation Case Study : A study focused on the degradation capabilities of Cupriavidus sp. strain ST-14 highlighted its ability to utilize this compound as a sole carbon source. Genetic manipulation allowed this strain to expand its catabolic capabilities, demonstrating the potential for engineered strains in bioremediation efforts .

- Pharmacological Investigation : Research into the effects of nitrobenzoates on vascular development in zebrafish revealed that exposure to certain derivatives led to impaired vascular structure formation, indicating their potential role as antiangiogenic agents .

Propriétés

IUPAC Name |

potassium;4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4.K/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBKSBKMELRIKB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4KNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435871 | |

| Record name | Potassium 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15922-01-7 | |

| Record name | Potassium 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.